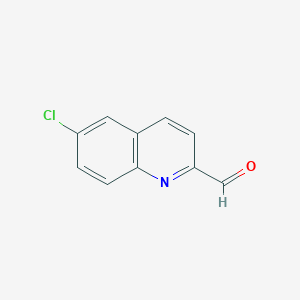

6-Chloroquinoline-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISQESZDBPYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297216 | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-26-2 | |

| Record name | 59394-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Chloroquinoline-2-carbaldehyde

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and bioactive compounds. Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this important class, this compound serves as a critical and versatile intermediate. The presence of the chlorine atom at the 6-position and the reactive aldehyde group at the 2-position provides two distinct handles for synthetic elaboration, enabling the construction of diverse molecular libraries for drug discovery and development programs.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the strategic rationale behind methodological choices.

Primary Synthesis Pathway: Selective Oxidation of 6-Chloro-2-methylquinoline

The most direct and widely employed strategy for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, 6-chloro-2-methylquinoline. The methyl group at the C2 position is activated, akin to a benzylic position, making it susceptible to oxidation while leaving the aromatic core intact.

Core Principle: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is the reagent of choice for this transformation, valued for its ability to selectively oxidize activated methyl and methylene groups to carbonyls.[1][2][3] The reaction proceeds through a well-established mechanism involving an ene reaction followed by a[1][4]-sigmatropic rearrangement. The careful control of reaction conditions is paramount to maximize the yield of the desired aldehyde and minimize over-oxidation to the corresponding carboxylic acid (6-chloroquinaldic acid).[1]

Experimental Protocol: SeO₂ Oxidation

This protocol is adapted from established procedures for the oxidation of 2-methylquinolines.[1][5]

Materials:

-

6-Chloro-2-methylquinoline

-

Selenium Dioxide (SeO₂)

-

Anhydrous Dioxane

-

Nitrogen or Argon gas

-

Ethanol (for recrystallization)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and an inert gas inlet (Nitrogen or Argon), combine 6-chloro-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.1 - 1.2 equivalents).

-

Solvent Addition: Add anhydrous dioxane to the flask to create a stirrable suspension.

-

Inert Atmosphere: Flush the entire system with the inert gas for several minutes.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of dioxane is approximately 101°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction typically takes between 8 and 16 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible.

-

Filtration: Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure to remove the dioxane.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Quantitative Data Summary

| Reactant/Reagent | Molar Ratio | Typical Solvent | Temperature | Reaction Time | Typical Yield |

| 6-Chloro-2-methylquinoline | 1.0 | Dioxane | ~101°C | 8 - 16 hours | 50 - 70% |

| Selenium Dioxide (SeO₂) | 1.1 - 1.2 | (Reflux) |

Caption: Workflow for the oxidation of 6-chloro-2-methylquinoline.

Core Scaffold Construction: The Vilsmeier-Haack Reaction

While oxidation is the primary route to the 2-carbaldehyde from an existing methylquinoline, the Vilsmeier-Haack reaction is a cornerstone method for constructing the 2-chloro-3-formylquinoline scaffold from simpler acyclic precursors.[6][7][8] Understanding this reaction is crucial as it provides the foundational chloroquinoline core and offers profound insight into the regioselectivity of formylation reactions on this heterocyclic system.

Core Principle: Cyclization and Formylation

The Vilsmeier-Haack reaction involves the formylation of an electron-rich species using a "Vilsmeier reagent," an electrophilic chloroiminium salt.[4] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6] When reacted with N-arylacetamides (acetanilides), the Vilsmeier reagent triggers a cyclization cascade that simultaneously builds the quinoline ring and installs a formyl group.

Critically, this pathway almost exclusively yields 2-chloro-3-formylquinolines . The reaction mechanism dictates that the formyl group is introduced at the C3 position while the chlorine atom is installed at C2.

Experimental Protocol: Vilsmeier-Haack Synthesis of a 2-Chloro-3-formylquinoline

This protocol describes the synthesis of the core scaffold from a substituted acetanilide.[7][9][10]

Materials:

-

4-Chloroacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 equivalents) to 0-5°C using an ice bath.

-

POCl₃ Addition: Add POCl₃ (5.0 - 10.0 equivalents) dropwise to the cooled DMF over 30-60 minutes with constant, vigorous stirring. Ensure the temperature remains below 10°C. A thick, pale yellow Vilsmeier reagent will form.

-

Substrate Addition: Add 4-chloroacetanilide (1.0 equivalent) portion-wise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80-90°C for 7-10 hours.

-

Monitoring: Monitor the reaction by TLC until the starting acetanilide is consumed.

-

Work-up (Hydrolysis): After completion, cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Precipitation: Allow the mixture to stand, often overnight, to ensure complete hydrolysis and precipitation of the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product, a 2,6-dichloroquinoline-3-carbaldehyde, can be recrystallized from ethanol or another suitable solvent.

Quantitative Data Summary

| Reactant/Reagent | Molar Ratio | Typical Solvent | Temperature | Reaction Time | Typical Yield |

| 4-Chloroacetanilide | 1.0 | DMF / POCl₃ | 80 - 90°C | 7 - 10 hours | 60 - 80% |

| DMF | 3.0 | ||||

| POCl₃ | 5.0 - 10.0 |

Caption: Vilsmeier-Haack synthesis of the core chloroquinoline scaffold.

Field Insights: A Comparative Analysis of Synthetic Strategies

As a Senior Application Scientist, the choice of synthetic route is governed by starting material availability, desired regiochemistry, and scalability.

-

Direct Oxidation (SeO₂): This is the preferred and most logical route if the precursor, 6-chloro-2-methylquinoline, is commercially available or readily synthesized. Its primary advantage is the direct and selective formation of the desired 2-carbaldehyde isomer. The main challenge lies in controlling the reaction to prevent over-oxidation and handling the toxic selenium reagents.

-

Vilsmeier-Haack Reaction: This method is exceptionally powerful for building the 2-chloroquinoline ring system from basic starting materials like substituted anilines. However, for the specific target of this guide, it is an indirect approach as it mechanistically favors the formation of the 3-formyl isomer. It is the method of choice for creating 2-chloro-3-carbaldehyde derivatives but is not suitable for directly producing the 2-carbaldehyde isomer.

Conclusion

The synthesis of this compound is most effectively achieved through the selective oxidation of 6-chloro-2-methylquinoline using selenium dioxide. This method provides a direct and reliable pathway to the target molecule, which is a valuable intermediate for pharmaceutical research. While other powerful synthetic tools like the Vilsmeier-Haack reaction are fundamental for constructing the quinoline core, their inherent regioselectivity makes them better suited for producing isomeric structures. A thorough understanding of both direct functionalization and de novo ring synthesis is essential for researchers and drug development professionals to strategically design and execute the synthesis of complex quinoline-based therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsr.net [ijsr.net]

- 9. benchchem.com [benchchem.com]

- 10. ajgreenchem.com [ajgreenchem.com]

6-Chloroquinoline-2-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 6-Chloroquinoline-2-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their prevalence in therapeutic agents is particularly noteworthy, with the quinoline framework linked to a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][3] Within this vital class of compounds, this compound emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of a reactive aldehyde group and a chloro-substituent on the quinoline nucleus provides two distinct handles for molecular elaboration, making it a prized building block for medicinal chemists and drug development professionals in the creation of complex, biologically active molecules.

This guide provides an in-depth technical overview of this compound, covering its fundamental properties, validated synthetic protocols, characteristic reactivity, and its pivotal role in contemporary research and drug discovery.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number.

-

CAS Number : 59394-26-2[4]

The molecule consists of a quinoline ring system chlorinated at the 6-position with a formyl (aldehyde) group at the 2-position.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | PubChem[4] |

| Molecular Weight | 191.61 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | C1=CC2=C(C=C(C=N2)C=O)C=C1Cl | PubChem[4] |

| InChIKey | MDISQESZDBPYRY-UHFFFAOYSA-N | PubChem[4] |

| Physical Form | Solid (Predicted) | |

| Hazard Classification | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[4] |

Synthesis: The Vilsmeier-Haack Approach

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is well-documented and predominantly achieved via the Vilsmeier-Haack reaction.[1][5][6] This powerful formylation method is highly effective for electron-rich aromatic and heteroaromatic substrates. The same principles are applied to synthesize the 2-carbaldehyde isomer, starting from an appropriate acetanilide precursor.

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the acetanilide.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. This compound | C10H6ClNO | CID 271283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Chloroquinoline-2-carbaldehyde: A Technical Guide

Introduction

6-Chloroquinoline-2-carbaldehyde is a substituted heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 2-position makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and reliable interpretation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₆ClNO and a molecular weight of 191.61 g/mol .[5] The structure, illustrated below, features a quinoline ring system chlorinated at the 6-position and bearing a carbaldehyde substituent at the 2-position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the sample's solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz for protons to ensure adequate signal dispersion.

-

Data Processing: Process the acquired free induction decay (FID) using an appropriate software to obtain the frequency-domain NMR spectrum.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring. The electron-withdrawing nature of the chloro and aldehyde substituents will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO | 10.1 - 10.6 | s | - |

| H-3 | 8.2 - 8.4 | d | 8.0 - 9.0 |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-5 | 8.1 - 8.3 | d | 2.0 - 2.5 |

| H-7 | 7.7 - 7.9 | dd | 8.5 - 9.5, 2.0 - 2.5 |

| H-8 | 7.9 - 8.1 | d | 8.5 - 9.5 |

Interpretation:

-

Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 10.1 and 10.6 ppm. This is a characteristic chemical shift for aromatic aldehydes.[6][7]

-

Aromatic Protons:

-

H-3 and H-4: These protons on the pyridine ring of the quinoline system will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing aldehyde group at the 2-position.

-

H-5, H-7, and H-8: These protons are on the benzene ring. The chlorine at the 6-position will exert its influence. H-5 is expected to be a doublet due to meta-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 will appear as a doublet due to ortho-coupling with H-7.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 130 - 135 |

| C-8 | 125 - 130 |

| C-8a | 140 - 145 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most downfield signal, appearing in the range of δ 190-195 ppm.[7]

-

Aromatic Carbons: The chemical shifts of the ten carbons in the quinoline ring system will be spread over the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-6) will have their chemical shifts significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 |

| C=O (Aldehyde) | Stretch | 1710 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 850 - 550 |

Interpretation:

-

Aldehyde Group: The most characteristic peaks for the aldehyde functionality will be the strong C=O stretching vibration between 1710 and 1680 cm⁻¹ and the two weaker C-H stretching bands (Fermi doublets) in the 2850-2700 cm⁻¹ region.[6]

-

Aromatic Ring: The presence of the quinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Bond: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Ionization: A suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₀H₆ClNO), the following is expected:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 191. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.[8]

-

Key Fragment Ions:

-

[M-H]⁺ (m/z 190): Loss of a hydrogen radical from the aldehyde group.

-

[M-CHO]⁺ (m/z 162): Loss of the formyl radical (CHO). This fragment will also exhibit a chlorine isotopic pattern at m/z 164.

-

[M-Cl]⁺ (m/z 156): Loss of a chlorine radical.

-

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. Researchers can confidently use this guide to support their synthetic efforts and downstream applications in drug discovery and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C10H6ClNO | CID 271283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloroquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel molecular entities necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from analogous quinoline and aromatic aldehyde systems, coupled with field-proven methodologies, to offer predictive insights and detailed experimental protocols. We will explore the theoretical underpinnings of its solubility in various solvent systems and delineate a systematic approach to its stability assessment under stress conditions, as mandated by regulatory guidelines. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reliable data for their specific applications.

Introduction to this compound: A Molecule of Interest

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it a versatile precursor for the synthesis of diverse derivatives. The aldehyde functionality serves as a reactive handle for nucleophilic addition and condensation reactions, while the chloro-substituent can be a site for further modification or can influence the overall lipophilicity and metabolic stability of the resulting compounds.

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. Solubility directly impacts reaction kinetics, purification strategies, and, in the context of drug development, bioavailability. Stability, on the other hand, dictates storage conditions, shelf-life, and the impurity profile of synthesized materials. This guide aims to provide a robust framework for the characterization of these critical parameters.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | [1][2] |

| Molecular Weight | 191.61 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid at room temperature | |

| XLogP3 | 2.8 | [1] |

The positive XLogP3 value suggests a degree of lipophilicity, which will influence its solubility in organic solvents versus aqueous media.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter in both chemical synthesis and pharmaceutical formulation.[3] The "like dissolves like" principle provides a preliminary assessment of solubility. Given the presence of a polar aldehyde group and a nitrogen atom within the quinoline ring, alongside a nonpolar chlorophenyl moiety, this compound is expected to exhibit nuanced solubility.

Predicted Solubility Behavior

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The aldehyde oxygen and quinoline nitrogen can act as hydrogen bond acceptors, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): The overall polarity of the molecule should facilitate solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit solubility in nonpolar solvents.

-

Aqueous Media: The solubility in water is expected to be low and significantly influenced by pH. As a weak base, the quinoline nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

To each vial, add a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, acetonitrile, etc.).

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to permit the settling of undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its storage requirements and predicting its degradation pathways. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][6][7] The International Council for Harmonisation (ICH) provides guidelines for these studies.[8][9][10]

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Acidic Hydrolysis: The aldehyde group may undergo acid-catalyzed hydration to form a gem-diol.

-

Basic Hydrolysis (Cannizzaro Reaction): In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding primary alcohol and carboxylic acid.

-

Oxidation: The aldehyde group is susceptible to oxidation, leading to the formation of 6-chloroquinoline-2-carboxylic acid.

-

Photodegradation: The quinoline ring is an aromatic system that can be susceptible to photolytic reactions.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.[11]

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

-

Incubate at 60 °C for predetermined time points (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize with 1 N NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

-

Incubate at room temperature for predetermined time points (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw a sample, neutralize with 1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep at room temperature, protected from light, for predetermined time points (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) for a specified duration.

-

Withdraw samples at regular intervals for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a UV light source (e.g., in a photostability chamber).

-

A control sample should be wrapped in aluminum foil.

-

Withdraw samples at regular intervals for analysis.

-

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from any degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (to be determined by UV scan).

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

Solubility Data

The solubility should be reported in mg/mL or µg/mL for each solvent and temperature. This data can be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| 0.1 N HCl | 25 | 0.5 |

| Phosphate Buffer (pH 7.4) | 25 | < 0.1 |

| Methanol | 25 | 15.2 |

| Acetonitrile | 25 | 8.5 |

| DMSO | 25 | > 50 |

Stability Data

The results of the forced degradation study should be presented as the percentage of the parent compound remaining and the formation of any degradation products over time. The chromatograms from the stability-indicating HPLC method will be crucial in demonstrating the separation of the parent peak from any degradant peaks.

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | Observations |

| 1 N HCl, 60°C | 24h | 85.2 | One major degradant peak observed |

| 1 N NaOH, RT | 8h | 70.5 | Two major degradant peaks observed |

| 3% H₂O₂, RT | 24h | 92.1 | One minor degradant peak observed |

| Thermal, 80°C | 7 days | 98.5 | No significant degradation |

| Photolytic | 7 days | 95.3 | Minor degradation observed |

Conclusion and Recommendations

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust starting point for researchers.

Key Recommendations:

-

Solubility: Experimentally determine the equilibrium solubility in a range of pharmaceutically and synthetically relevant solvents. Pay close attention to the pH-dependent solubility in aqueous media.

-

Stability: Conduct a thorough forced degradation study as outlined to identify potential degradation pathways and products.

-

Analytical Method: Develop and validate a stability-indicating HPLC method to ensure accurate quantification of the parent compound and its degradants.

-

Storage: Based on the stability data, appropriate storage conditions (e.g., temperature, protection from light, inert atmosphere) should be established to ensure the long-term integrity of the compound.

By systematically applying the methodologies described in this guide, researchers and drug development professionals can generate the critical data needed to confidently advance their work with this compound.

References

- 1. This compound | C10H6ClNO | CID 271283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. ajrconline.org [ajrconline.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation for Quinoline Aldehydes

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinoline aldehydes, critical intermediates in pharmaceutical research and drug development. We will delve into the mechanistic underpinnings of this reaction, explore its substrate scope and regioselectivity, provide detailed experimental protocols, and discuss the applications of the resulting products.

Introduction: The Significance of Quinoline Aldehydes and the Vilsmeier-Haack Reaction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities.[1] The functionalization of the quinoline nucleus is a key strategy in medicinal chemistry to modulate the biological properties of these molecules.[1] Among the various functionalized quinolines, quinoline aldehydes are particularly valuable synthetic intermediates. The Vilsmeier-Haack reaction stands out as a powerful and versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including the quinoline system.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic species, a chloroiminium salt, readily attacks the electron-rich positions of the quinoline ring, leading to the formation of an aldehyde after hydrolysis.[2][3]

The Reaction Mechanism: A Step-by-Step Look

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Aromatic Substitution: The electron-rich quinoline ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution step, leading to the formation of a cationic intermediate, often referred to as a sigma complex.

-

Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt intermediate. This is typically achieved by adding water or a basic solution to the reaction mixture, which quenches the reaction and liberates the desired quinoline aldehyde.

Below is a diagram illustrating the mechanistic pathway of the Vilsmeier-Haack formylation of quinoline.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Chloroquinoline-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 6-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block in modern drug discovery. Quinoline derivatives are prominent scaffolds in a multitude of therapeutic agents, and the title compound, with its reactive aldehyde functionality, serves as a versatile precursor for creating diverse molecular libraries.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and a self-validating protocol to ensure reproducible, high-purity synthesis. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-understood pathway to this valuable intermediate.

Strategic Approach to Synthesis: The Logic of Oxidation

While several named reactions can produce the quinoline core, for the specific transformation of a pre-formed substituted quinoline to its corresponding aldehyde, a direct and selective oxidation is often the most efficient route. Our strategy centers on the oxidation of the readily available precursor, 6-chloro-2-methylquinoline.

The method of choice is oxidation using selenium dioxide (SeO₂). This reagent is particularly well-suited for the oxidation of activated methyl groups, such as those in the 2- or 4-position of a quinoline ring, directly to the corresponding aldehyde.[3][4] This approach is favored for its simplicity, cost-effectiveness, and generally good yields.[5]

The reaction proceeds via an ene reaction followed by a[3][6]-sigmatropic rearrangement, a well-established mechanism for SeO₂ oxidations. The choice of solvent is critical; refluxing dioxane is commonly employed as it provides the necessary temperature to drive the reaction forward while being relatively inert to the oxidant.[3]

Experimental Workflow: From Precursor to Purified Product

The following diagram outlines the complete workflow, from the starting material to the fully characterized final product.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Expected observations and checkpoints are included to ensure the reaction is proceeding as intended.

Materials:

-

6-Chloro-2-methylquinoline (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 - 1.2 eq)

-

1,4-Dioxane (Anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-2-methylquinoline and anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material). Stir until fully dissolved.

-

Reagent Addition: Add selenium dioxide to the solution. Causality Note: An excess of SeO₂ (1.1-1.2 equivalents) is used to ensure complete consumption of the starting material.[3] The purity of the SeO₂ is not critical for the reaction's success, which simplifies the procedure.[3]

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 101 °C). The solution will typically turn dark, and a black precipitate of elemental selenium will begin to form. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

-

Workup - Quench and Filtration: Once the reaction is complete, cool the mixture to room temperature. The black selenium precipitate should be clearly visible. Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the filter cake with a small amount of DCM or EtOAc to recover any adsorbed product.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash is crucial to remove any acidic byproducts, primarily 6-chloroquinoline-2-carboxylic acid, which can form from over-oxidation.[3]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown solid.

-

Purification: The crude material should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.

Comprehensive Characterization

Definitive identification and purity assessment are achieved through a combination of spectroscopic and physical methods. The data presented below are based on established values for quinoline carbaldehydes and analogous structures.[7][8][9]

| Technique | Parameter | Expected Result & Rationale |

| Molecular Properties | Molecular Formula | C₁₀H₆ClNO[10] |

| Molecular Weight | 191.61 g/mol [10] | |

| Appearance | Off-white to yellow solid | |

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde Proton (CHO) | δ ≈ 10.2 ppm (singlet). Highly deshielded due to the carbonyl group and aromatic ring current. |

| Aromatic Protons | δ ≈ 7.7 - 8.5 ppm (multiplets). Complex splitting pattern characteristic of the substituted quinoline ring system. | |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl Carbon (C=O) | δ ≈ 192 ppm. Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic Carbons | δ ≈ 120 - 150 ppm. Multiple signals corresponding to the ten carbons of the quinoline ring. | |

| IR Spectroscopy (KBr) | C=O Stretch (Aldehyde) | ν ≈ 1700-1710 cm⁻¹. Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.[7] |

| Ar C-H Stretch | ν ≈ 3050-3100 cm⁻¹ | |

| C-Cl Stretch | ν ≈ 830-850 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z ≈ 191 and 193. The presence of two peaks in an approximate 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[7] |

Safety and Handling

-

Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

Conclusion

The synthesis of this compound via the selenium dioxide oxidation of its 2-methyl precursor is a reliable and efficient method suitable for laboratory-scale preparation. By understanding the rationale behind each step—from the choice of oxidant to the specific workup procedures—researchers can consistently obtain high-purity material. The comprehensive characterization data provided serves as a benchmark for validating the identity and quality of the synthesized compound, enabling its confident use in subsequent stages of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C10H6ClNO | CID 271283 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Chloroquinolines

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group situated on a chloroquinoline scaffold. Chloroquinoline carbaldehydes are pivotal building blocks in synthetic and medicinal chemistry, serving as precursors to a vast array of complex heterocyclic systems with significant pharmacological potential.[1][2] This document delves into the electronic and steric influences governing the aldehyde's reactivity and presents a detailed examination of its participation in key organic transformations. We will explore nucleophilic additions, condensation reactions, oxidations, reductions, and olefination reactions. The causality behind experimental choices, detailed step-by-step methodologies for key transformations, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Chloroquinoline Carbaldehyde Scaffold

Quinolines, composed of a benzene ring fused to a pyridine ring, are a prominent class of nitrogen-containing heterocycles.[3] Their derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The introduction of a chlorine atom and an aldehyde group onto the quinoline core creates a bifunctional molecule with distinct reactive sites. The aldehyde group, in particular, is a versatile handle for molecular elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide will focus on the reactivity of the aldehyde moiety, with frequent reference to 2-chloroquinoline-3-carbaldehyde as a representative and extensively studied example.[3][4]

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in chloroquinolines is significantly modulated by the electronic properties of the heterocyclic ring system. The key factors influencing the electrophilicity of the carbonyl carbon are:

-

Inductive Effect of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated analogues.

-

Mesomeric Effect of the Quinoline Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which further increases the electrophilicity of the aldehyde's carbonyl carbon.[1]

-

Steric Hindrance: The position of the aldehyde group on the quinoline ring can introduce steric hindrance, potentially affecting the approach of bulky nucleophiles.[5] For instance, substituents on the quinoline core adjacent to the aldehyde can influence reaction rates and stereochemical outcomes.

A conceptual representation of the electronic influences on the aldehyde group is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

The Synthetic Blueprint: A Researcher's Guide to 6-Chloroquinoline-2-carbaldehyde

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. The introduction of specific functional groups onto this scaffold is a critical endeavor, enabling the fine-tuning of molecular properties and the exploration of novel chemical space. Among these functionalized quinolines, 6-Chloroquinoline-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a chloro group at the 6-position and a reactive carbaldehyde at the 2-position provides two orthogonal handles for further molecular elaboration. This guide offers an in-depth exploration of the primary synthetic routes to this key building block, providing not just protocols, but the strategic rationale behind the methodologies.

I. Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. This guide will focus on the most prevalent and practical methodologies: the direct oxidation of a methyl precursor and formylation reactions of the quinoline core.

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

| Oxidation | 6-Chloro-2-methylquinoline | Selenium Dioxide (SeO₂) | High selectivity for the 2-methyl group, relatively straightforward procedure. | Toxicity of selenium compounds, potential for over-oxidation to the carboxylic acid. |

| Vilsmeier-Haack Reaction | Substituted Acetanilide | POCl₃, DMF | One-pot synthesis from readily available starting materials. | Primarily yields 2-chloroquinoline-3-carbaldehydes; adaptation for the 2-carbaldehyde isomer is less direct.[1][2] |

| Reissert-Henze Reaction | 6-Chloroquinoline | Acid Chloride, KCN | Well-established for functionalization at the 2-position. | Multi-step process, use of toxic cyanide salts.[3][4] |

II. The Workhorse Method: Oxidation of 6-Chloro-2-methylquinoline

The most direct and widely employed route to this compound is the selective oxidation of the corresponding 2-methyl precursor, 6-chloro-2-methylquinoline. The methyl group at the 2-position of the quinoline ring is activated towards oxidation due to its benzylic-like character.

Causality Behind Reagent Selection: The Role of Selenium Dioxide

Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing activated methyl and methylene groups to carbonyls.[5][6] The reaction proceeds through an ene reaction followed by a[2][7]-sigmatropic rearrangement, a mechanism that favors the allylic/benzylic position and minimizes over-oxidation to the corresponding carboxylic acid when reaction conditions are carefully controlled.[8]

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of 2-methylquinolines.[5][9]

Materials:

-

6-Chloro-2-methylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Ethanol

-

Activated Charcoal

-

Celite or Diatomaceous Earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical solvent volume is 10-20 mL per gram of the starting methylquinoline.

-

Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane.

-

Treat the filtrate with activated charcoal and heat gently for 15 minutes.

-

Filter the hot solution through another pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow Diagram: Oxidation of 6-Chloro-2-methylquinoline

III. The Vilsmeier-Haack Approach: A Note on Isomeric Specificity

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] It involves the reaction of a substituted aniline or acetanilide with the Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide) to yield a formylated product.[12] While highly effective, it is crucial to note that the Vilsmeier-Haack cyclization of substituted acetanilides typically yields 2-chloroquinoline-3-carbaldehydes.[1][2][13]

The synthesis of the 2-carbaldehyde isomer via a Vilsmeier-Haack type reaction would necessitate a different precursor and strategy, and is less commonly reported than the oxidation route for this specific target molecule. However, understanding the mechanism provides valuable insight into quinoline synthesis.

Mechanism of the Vilsmeier-Haack Reaction for 3-Formylquinolines

IV. The Reissert-Henze Reaction: An Alternative Pathway

For instances where the methyl precursor is unavailable, the Reissert-Henze reaction provides a multi-step, yet reliable, method for the introduction of a formyl group at the 2-position of a quinoline ring.[3][4] This method involves the formation of a "Reissert compound" as a key intermediate.

Conceptual Framework

The Reissert-Henze reaction proceeds in two main stages:

-

Formation of the Reissert Compound: 6-Chloroquinoline is reacted with an acid chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a 1-acyl-2-cyano-1,2-dihydroquinoline derivative.[3]

-

Hydrolysis to the Aldehyde: The Reissert compound is then hydrolyzed under acidic or basic conditions to yield the desired 2-carbaldehyde.

Experimental Protocol: Reissert-Henze Reaction

This protocol is a generalized procedure based on the Reissert reaction for quinolines.[14][15]

Part A: Synthesis of the Reissert Compound

-

Reaction Setup: In a two-necked flask, dissolve 6-chloroquinoline (1 equivalent) in dichloromethane. Add an aqueous solution of potassium cyanide (excess).

-

Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization to obtain the Reissert compound.

Part B: Hydrolysis to this compound

-

Hydrolysis: Suspend the purified Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude aldehyde by column chromatography.

V. Conclusion and Future Perspectives

The synthesis of this compound is most practically achieved through the selenium dioxide oxidation of 6-chloro-2-methylquinoline. This method offers a direct and selective route to the desired product. While alternative methods like the Vilsmeier-Haack and Reissert-Henze reactions are fundamental in quinoline chemistry, their application to this specific isomer is either less direct or more complex. The availability of this versatile building block opens the door to a wide range of subsequent transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, making it an invaluable tool for researchers in drug discovery and materials science. The continued development of more sustainable and efficient oxidation and formylation methods will undoubtedly further enhance the accessibility and utility of this important synthetic intermediate.

References

- 1. ijsr.net [ijsr.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. Reissert reaction - Wikipedia [en.wikipedia.org]

- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 7. benchchem.com [benchchem.com]

- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. organicreactions.org [organicreactions.org]

- 13. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Chloroquinoline-2-carbaldehyde Derivatives

Introduction: The Strategic Importance of Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, aromatic structure is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a carbaldehyde (formyl) group, particularly at the C-2 position, transforms the quinoline into a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures through reactions like condensation, oxidation, reduction, and the formation of Schiff bases.[1][2]

The specific compound, 6-chloroquinoline-2-carbaldehyde, integrates the reactivity of the 2-carbaldehyde with the electronic and steric influence of a chloro-substituent at the 6-position. This halogen atom can significantly modulate the molecule's pharmacokinetic properties (ADME), enhance binding affinity to biological targets through halogen bonding, and serve as a site for further functionalization via cross-coupling reactions.[3] Consequently, robust and efficient synthetic routes to this key intermediate are of paramount importance to researchers in drug discovery and materials science.

This guide provides a detailed exploration of a reliable, two-step synthetic pathway to this compound, commencing with the synthesis of the precursor 6-chloro-2-methylquinoline (6-chloroquinaldine) via the Doebner-von Miller reaction, followed by its selective oxidation using selenium dioxide.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the quinoline core and the subsequent functional group transformation.

-

Stage 1: Heterocycle Formation - Synthesis of 6-chloro-2-methylquinoline from 4-chloroaniline using an acid-catalyzed Doebner-von Miller cyclization reaction.[4][5]

-

Stage 2: Selective Oxidation - Conversion of the 2-methyl group of 6-chloro-2-methylquinoline into a 2-carbaldehyde group using selenium dioxide (SeO₂) as a specific oxidizing agent.[6][7][8]

Diagram 1: Two-stage synthetic workflow for this compound.

Detailed Protocols and Methodologies

Part A: Synthesis of 6-Chloro-2-methylquinoline (Precursor)

The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines.[4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[4][9] An oxidant is often included to facilitate the final aromatization step.

Reaction Principle: 4-chloroaniline undergoes a conjugate addition to crotonaldehyde. The resulting intermediate then cyclizes via an intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline system.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Chloroaniline | 127.57 | 12.75 g | 100 | Substrate |

| Crotonaldehyde | 70.09 | 10.5 g (12.5 mL) | 150 | Reagent, handle in a fume hood |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | ~360 | Catalyst and reaction medium |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 15.0 g | 65.3 | Oxidant (Caution: Highly Toxic) |

| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | ~500 | For neutralization (prepare 30% w/v aq. soln) |

| Toluene | 92.14 | 200 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |

Scientist's Note on Safety: Arsenic pentoxide is extremely toxic and a known carcinogen. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consider alternative, less toxic oxidants like p-chloranil if feasible in your lab setting.[5] The reaction is highly exothermic and should be controlled with an ice bath.

Step-by-Step Protocol:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with 12.75 g (100 mmol) of 4-chloroaniline and 30 mL of concentrated hydrochloric acid.

-

Controlling the Exotherm: While stirring vigorously, slowly add 10.5 g (150 mmol) of crotonaldehyde from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 30°C using the ice bath. A vigorous reaction may occur.[10]

-

Oxidant Addition: Once the crotonaldehyde addition is complete, carefully add 15.0 g of arsenic pentoxide in small portions.

-

Reaction Heating: Remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. The mixture will darken significantly.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the dark, viscous mixture into a 1 L beaker containing 400 mL of water. Cautiously neutralize the acidic solution by slowly adding a 30% aqueous NaOH solution while stirring and cooling in an ice bath until the pH is >10. This step is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 75 mL). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product, a dark oil or solid, should be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield 6-chloro-2-methylquinoline as a pale yellow solid.

Part B: Synthesis of this compound (Final Product)

The Riley oxidation provides a selective method for oxidizing activated methyl groups, such as the one at the C-2 position of a quinoline ring, to an aldehyde using selenium dioxide.[8]

Reaction Principle: Selenium dioxide oxidizes the methyl group of 6-chloro-2-methylquinoline. The mechanism is believed to involve an ene reaction followed by a[11][12]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[8]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 6-Chloro-2-methylquinoline | 177.62 | 8.88 g | 50 | Starting Material (from Part A) |

| Selenium Dioxide (SeO₂) | 110.96 | 6.10 g | 55 | Oxidizing Agent (Caution: Highly Toxic) |

| 1,4-Dioxane | 88.11 | 100 mL | - | Solvent |

| Water | 18.02 | 1 mL | ~55 | Co-solvent/activator |

| Celite® / Diatomaceous Earth | - | ~10 g | - | Filtration Aid |

| Saturated aq. NaHCO₃ | 84.01 | 150 mL | - | For washing |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |

Scientist's Note on Safety: Selenium compounds are highly toxic and have a foul odor.[8] This procedure must be performed in a well-ventilated fume hood. Upon completion, any glassware containing selenium residues should be decontaminated with a bleach solution.

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 8.88 g (50 mmol) of 6-chloro-2-methylquinoline, 6.10 g (55 mmol) of selenium dioxide, 100 mL of 1,4-dioxane, and 1 mL of water.

-

Reaction Heating: Heat the mixture to reflux (approximately 101°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

-

Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

-

Work-up - Removal of Selenium: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane or dichloromethane.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Extraction: Dissolve the resulting residue in 150 mL of dichloromethane. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 75 mL) to remove any acidic byproducts, followed by a brine wash (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford this compound as a crystalline solid.

Characterization and Expected Results

6-Chloro-2-methylquinoline:

-

Appearance: Pale yellow to white crystalline solid.

-

Expected Yield: 50-65%.

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 8.0-7.3 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃).

This compound:

-

Appearance: Off-white to yellow crystalline solid.

-

Expected Yield: 60-75%.

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 10.2 (s, 1H, CHO), 8.3-7.6 (m, 5H, Ar-H).

-

IR (KBr, cm⁻¹): ~1700-1710 (C=O stretch of aldehyde).

Troubleshooting and Key Insights

-

Low Yield in Stage 1: Incomplete reaction or side-product formation are common issues in the Doebner-von Miller synthesis. Ensure the initial addition of crotonaldehyde is slow and well-cooled to prevent polymerization. The choice and amount of oxidant are critical; insufficient oxidant will result in incomplete aromatization.[4][10]

-

Difficult Purification in Stage 1: The crude product can be a complex mixture. An initial steam distillation can sometimes be employed to isolate the volatile quinoline product from non-volatile tars before final purification.[10]

-

Over-oxidation in Stage 2: If the Riley oxidation is left for too long or at too high a temperature, the aldehyde can be further oxidized to the corresponding carboxylic acid. Careful monitoring by TLC is essential. Using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide can sometimes offer better control.[8]

-

Selenium Removal: Ensure the complete removal of the elemental selenium precipitate, as it can interfere with subsequent steps and analysis. Using a thick pad of Celite® is effective.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: 6-Chloroquinoline-2-carbaldehyde as a Versatile Scaffold for Modern Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous natural alkaloids, such as quinine, and synthetic therapeutic agents underscores its profound biological significance.[3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] This versatility stems from the scaffold's unique electronic properties, its ability to intercalate with DNA, and the numerous positions available for functionalization, which allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.[7][8]

Within this important class of heterocycles, 6-chloroquinoline-2-carbaldehyde emerges as a particularly valuable starting material. Its structure incorporates three key features for divergent synthesis:

-

A reactive aldehyde group at the 2-position, prime for condensation and nucleophilic addition reactions.

-

An electron-withdrawing chlorine atom at the 6-position, which modulates the electronic character of the ring system and can serve as a handle for cross-coupling reactions.

-

The foundational quinoline nucleus , a known pharmacophore.

This guide provides a detailed exploration of this compound's synthesis, reactivity, and application in the design of novel therapeutic agents, complete with actionable protocols for laboratory implementation.

Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its application in drug design, influencing factors from reaction conditions to formulation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 271283[9] |

| Molecular Formula | C₁₀H₆ClNO | PubChem CID 271283[9] |

| Molecular Weight | 191.61 g/mol | PubChem CID 271283[9] |

| CAS Number | 59394-26-2 | PubChem CID 271283[9] |

| Appearance | (Expected) Crystalline solid | General Chemical Knowledge |

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes and their isomers is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an appropriate acetanilide precursor in a one-pot procedure.[10][13]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction